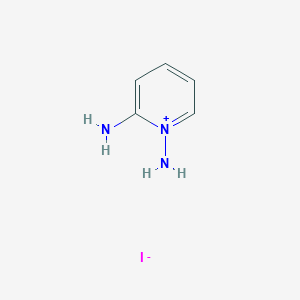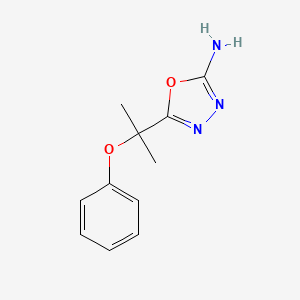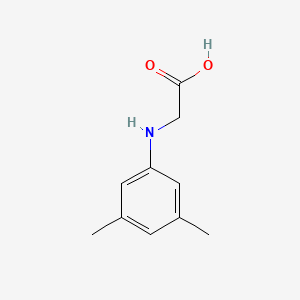
1,2-Diaminopyridinium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Diaminopyridinium iodide: is an organic compound with the molecular formula C5H8IN3 It is a derivative of pyridine, where the pyridine ring is substituted with two amino groups at the 1 and 2 positions, and it forms a salt with iodide
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,2-Diaminopyridinium iodide can be synthesized through the reaction of 1,2-diaminopyridine with hydroiodic acid. The reaction typically involves dissolving 1,2-diaminopyridine in an aqueous solution of hydroiodic acid, followed by crystallization to obtain the iodide salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for higher yield and purity, with considerations for cost-effectiveness and safety in handling hydroiodic acid.
Analyse Chemischer Reaktionen
Types of Reactions: 1,2-Diaminopyridinium iodide undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The iodide ion can be substituted with other anions through metathesis reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Silver nitrate can be used to replace the iodide ion with a nitrate ion.
Major Products:
Oxidation: Nitro- or nitroso-pyridine derivatives.
Reduction: Various amine derivatives.
Substitution: Pyridinium salts with different anions.
Wissenschaftliche Forschungsanwendungen
1,2-Diaminopyridinium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of heterocyclic compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It can be used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1,2-diaminopyridinium iodide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The iodide ion may also play a role in the compound’s overall reactivity and interaction with biological molecules.
Vergleich Mit ähnlichen Verbindungen
1,2-Diaminobenzene: Similar structure but with a benzene ring instead of a pyridine ring.
1,3-Diaminopyridinium iodide: Similar but with amino groups at the 1 and 3 positions.
2,6-Diaminopyridine: Similar but with amino groups at the 2 and 6 positions.
Uniqueness: 1,2-Diaminopyridinium iodide is unique due to the specific positioning of the amino groups on the pyridine ring, which influences its chemical reactivity and potential applications. The presence of the iodide ion also adds to its distinct properties compared to other diamino derivatives.
Eigenschaften
CAS-Nummer |
4931-36-6 |
|---|---|
Molekularformel |
C5H8IN3 |
Molekulargewicht |
237.04 g/mol |
IUPAC-Name |
pyridin-1-ium-1,2-diamine;iodide |
InChI |
InChI=1S/C5H7N3.HI/c6-5-3-1-2-4-8(5)7;/h1-4,6H,7H2;1H |
InChI-Schlüssel |
CDEZCCDRZFZEIM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=[N+](C(=C1)N)N.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(6-nitro-1,3-benzothiazol-2-yl)carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B14148432.png)
![12-ethyl-12-methyl-5-prop-2-enylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B14148439.png)
![methyl 2-amino-4-(4-methoxyphenyl)-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14148444.png)

![1-[1-(4-tert-Butylphenyl)ethyl]-1,2,3,4-tetrahydronaphthalene](/img/structure/B14148457.png)

![1-[2-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phenyl]ethanone](/img/structure/B14148465.png)
![1-(2,4-dinitrophenyl)-2-[10-(2-methoxybenzylidene)anthracen-9(10H)-ylidene]hydrazine](/img/structure/B14148472.png)






